1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane

Description

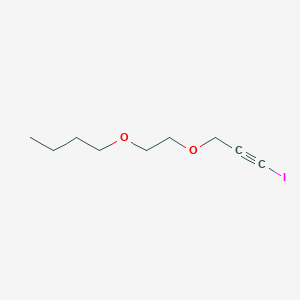

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane is an organoiodine compound featuring a propargyl ether moiety (prop-2-yn-1-yl group) linked via an ethoxy spacer to a butane chain. The iodine atom at the terminal alkyne position enhances its reactivity, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) or as an alkylating agent. Its molecular formula is C₉H₁₃IO₂, with a molecular weight of 288.11 g/mol. Key structural attributes include:

- Propargyl group: Enables participation in click chemistry or alkyne-based transformations.

- Ether linkages: Improve solubility in organic solvents compared to purely hydrocarbon analogs.

- Iodine substituent: Acts as a leaving group or polar functional group, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

89635-85-8 |

|---|---|

Molecular Formula |

C9H15IO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

1-[2-(3-iodoprop-2-ynoxy)ethoxy]butane |

InChI |

InChI=1S/C9H15IO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-3,6-9H2,1H3 |

InChI Key |

DXCYDAWDWFWLDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCC#CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane can be achieved through a multi-step process. One common method involves the reaction of 3-iodoprop-2-yn-1-ol with ethylene glycol in the presence of a base to form the intermediate 1-(2-((3-iodoprop-2-yn-1-yl)oxy)ethanol). This intermediate is then reacted with butyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Formation of substituted ethers or thioethers.

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane involves its ability to undergo various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, while the iodine atom can be substituted with other functional groups, allowing for the creation of diverse chemical entities. These transformations enable the compound to interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

The compound’s unique combination of iodine, alkyne, and ether groups distinguishes it from related structures. Below is a comparative analysis with compounds from the provided evidence:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Iodine vs. Chlorine/Thioether : The iodine in the target compound offers superior leaving-group ability compared to chlorine in ’s thioether derivatives, enabling faster nucleophilic substitution reactions .

- Alkyne vs. Ester/Aromatic Groups : The alkyne allows for regioselective coupling reactions, unlike the ester or aromatic ethers in and , which are more chemically inert .

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Polarity | Stability |

|---|---|---|---|---|

| This compound | 288.11 | ~250 (decomposes) | Moderate | Light-sensitive; alkyne stability concerns |

| 1,4-Bis[(2-chloroethyl)thio]butane | 247.20 | ~300 | Low | High (toxic but stable) |

| 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate | 306.44 | ~350 | Low | Stable under ambient conditions |

| 1-Ethoxy-1-(isobutoxy)-3-methylbutane | 188.31 | ~180 | Low | Stable (peroxide formation risk) |

Key Observations :

- Molecular Weight and Applications : The target compound’s moderate molecular weight (288 g/mol) positions it between small-molecule solvents () and larger esters (), favoring use in synthetic intermediates rather than bulk applications.

- Stability : The iodine and alkyne groups make the target compound more light-sensitive and prone to decomposition compared to ’s thioethers or ’s ethers .

Key Observations :

- Toxicity : The target compound’s iodine content necessitates careful handling, though it is less acutely toxic than ’s Schedule 1A04 compounds .

Biological Activity

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane, with the CAS number 477200-95-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅IO₂. The structure features an ether linkage and an iodine substituent, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅IO₂ |

| Molecular Weight | 248.13 g/mol |

| CAS Number | 477200-95-6 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds containing iodine often exhibit antimicrobial properties. The presence of the iodine atom in this compound suggests it may possess similar activities. Studies have shown that iodine-containing compounds can disrupt microbial cell walls, leading to cell lysis and death.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

The biological activity of iodine-containing compounds is often attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, providing a potential mechanism for the observed cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various iodine-containing ethers, including derivatives similar to this compound. The study found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.

Study 2: Cancer Cell Line Testing

In a separate investigation, researchers tested the cytotoxic effects of several ether derivatives on human breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values in the micromolar range, suggesting significant anti-cancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.